3,3-Piperidinediethanol
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Overview
Description
3,3-Piperidinediethanol is an organic compound with the molecular formula C8H18O2. It is a derivative of piperidine, featuring two hydroxyl groups attached to the third carbon of the piperidine ring. This compound is known for its versatility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Piperidinediethanol can be synthesized through several methods, including the reduction of this compound diacetate or the hydrogenation of this compound diacetate. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under pressure.
Industrial Production Methods: In an industrial setting, this compound is produced through large-scale chemical synthesis processes. These processes often involve the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,3-Piperidinediethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or alkylating agents are used in substitution reactions.
Major Products Formed:
Oxidation: Piperidine-3,3-dione
Reduction: Piperidine derivatives
Substitution: Alkylated piperidines
Scientific Research Applications
3,3-Piperidinediethanol is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications include:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,3-piperidinediethanol exerts its effects depends on the specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
Piperidine
N-methylpiperidine
4-piperidinemethanol
Piperidine-3-carboxylic acid
Properties
CAS No. |
873433-30-8 |
---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-[3-(2-hydroxyethyl)piperidin-3-yl]ethanol |
InChI |
InChI=1S/C9H19NO2/c11-6-3-9(4-7-12)2-1-5-10-8-9/h10-12H,1-8H2 |
InChI Key |
PFDGQDCEQMVHQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(CCO)CCO |
Origin of Product |
United States |
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